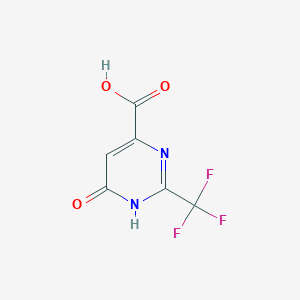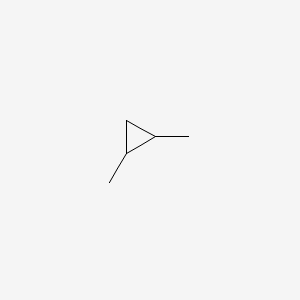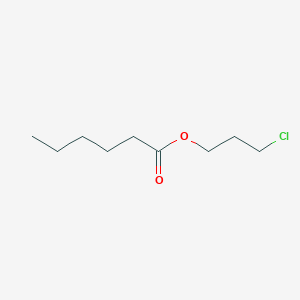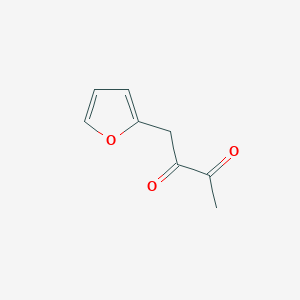
1-(2-Furanyl)butane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furanyl)butane-2,3-dione is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is also known by other names such as 1-(2-furyl)-1,3-butanedione and 2-furoylacetone . This compound is characterized by the presence of a furan ring attached to a butane-2,3-dione moiety, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
1-(2-Furanyl)butane-2,3-dione can be synthesized through various methods. One common synthetic route involves the oxidative dehydrogenation of 3-hydroxybutanone . This reaction is typically carried out in the presence of air and can be catalyzed by tungsten oxides containing vanadium and niobium. The reaction conditions include temperatures between 523 and 673 K under atmospheric pressure . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Analyse Chemischer Reaktionen
1-(2-Furanyl)butane-2,3-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative dehydrogenation to form butane-2,3-dione . This reaction is thermodynamically preferred and occurs in the presence of air, with oxygen acting as the hydrogen acceptor . The compound can also undergo substitution reactions, where the furan ring can be modified with various substituents to form different derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Furanyl)butane-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry . In biology, it has been studied for its potential cytotoxic activity against human cultured tumor and normal cells . In the field of medicine, it is being explored for its potential therapeutic applications due to its unique chemical structure. Additionally, it has industrial applications in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(2-Furanyl)butane-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the oxidative dehydrogenation process, where it undergoes de-protonation of the secondary carbon atom followed by the de-protonation of the hydroxyl group . This leads to the formation of butane-2,3-dione, which can further interact with various cellular components and pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Furanyl)butane-2,3-dione can be compared with similar compounds such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione and diacetyl (butane-2,3-dione) . While 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione has a trifluoromethyl group attached to the furan ring, diacetyl lacks the furan ring and consists of two carbonyl groups attached to a butane backbone . The presence of the furan ring in this compound makes it unique and imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, analytical chemistry, and potential therapeutic research. The compound’s ability to undergo various chemical reactions and its interaction with biological pathways highlight its importance in both academic and industrial settings.
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1-(furan-2-yl)butane-2,3-dione |
InChI |
InChI=1S/C8H8O3/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MEMAJIPWADYTCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


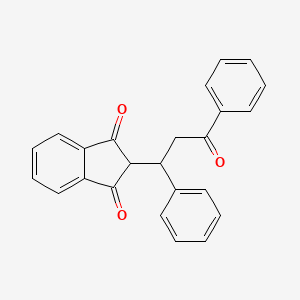
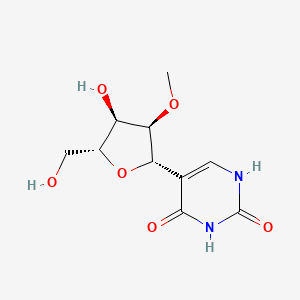

![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)


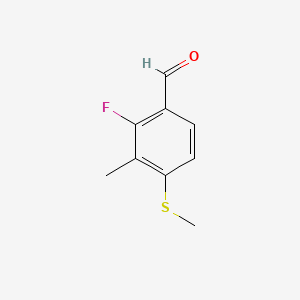
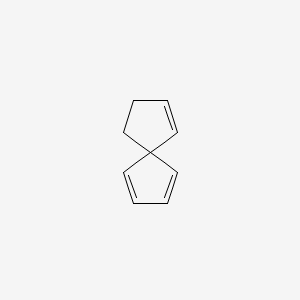
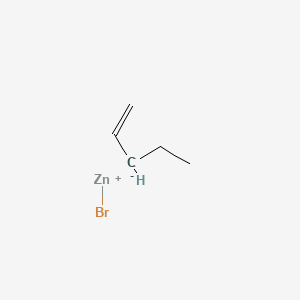
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
